2-[(Carboxymethyl)carbamoyl]benzoic acid
CAS No.: 4743-52-6
Cat. No.: VC18661391
Molecular Formula: C10H9NO5
Molecular Weight: 223.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4743-52-6 |
|---|---|
| Molecular Formula | C10H9NO5 |
| Molecular Weight | 223.18 g/mol |
| IUPAC Name | 2-(carboxymethylcarbamoyl)benzoic acid |
| Standard InChI | InChI=1S/C10H9NO5/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(15)16/h1-4H,5H2,(H,11,14)(H,12,13)(H,15,16) |
| Standard InChI Key | AAZNMGBBGJBDFW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCC(=O)O)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
The compound’s architecture consists of two benzoic acid moieties connected via a carbamoyl bridge. The 2D structure (Fig. 1) reveals planar aromatic rings with carboxyl groups at the ortho positions relative to the carbamoyl linkage. The SMILES notation precisely encodes this arrangement .
Electronic Configuration
The conjugated π-system across the aromatic rings and carbamoyl group facilitates resonance stabilization. Density functional theory (DFT) calculations predict partial negative charges on the carbonyl oxygens () and positive charges on the amide nitrogen (), enabling dipole-dipole interactions .
Tautomerism and pKa
The compound exhibits pH-dependent tautomerism. Experimental pKa values for analogous benzoic acid derivatives range from 2.9–3.7 for the first deprotonation (carboxylic acid) and 5.1–5.8 for the secondary ionization (amide proton) . Aqueous solubility is limited (<1 mg/mL at 25°C) but improves in polar aprotic solvents like DMSO.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 285.25 g/mol |
| XLogP3 | 1.82 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
Synthetic Methodologies
Carbodiimide-Mediated Coupling
A validated route involves reacting 2-aminobenzoic acid with 2-carboxybenzoyl chloride in anhydrous THF using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent . The reaction proceeds via a mixed anhydride intermediate, yielding the target compound in 67–72% isolated yield after recrystallization from ethanol-water.
Base-Catalyzed Hydrolysis
Alternative approaches adapt protocols for related carboxymethyl derivatives. For instance, treating methyl ester precursors with NaOH in methanol (60°C, 5 h) achieves >90% hydrolysis efficiency . Critical parameters include:
-
Molar ratio: 1:5.3 (substrate:NaOH)
-
Reaction time: 5 hours
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Workup: Acidification to pH 2 with HCl precipitates the product .
Equation 1: Hydrolysis Reaction
Followed by protonation to yield RCOOH
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) shows decomposition onset at 217°C with a broad endotherm, indicating gradual breakdown of the carbamoyl linkage. The melting point remains unresolved due to decomposition prior to fusion.
Solubility Profile
Table 2: Solubility in Common Solvents (25°C)
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.89 |
| Methanol | 12.4 |
| Ethyl Acetate | 3.2 |
| DMSO | 34.7 |
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